Monotridecyl phosphate

Description

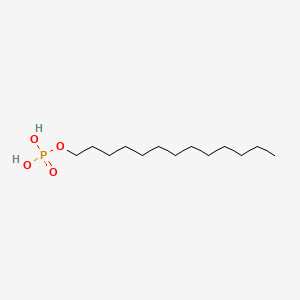

Monotridecyl phosphate (CAS 5116-94-9), also known as tridecyl acid phosphate or 1-tridecanol dihydrogen phosphate, is a monoalkyl phosphate ester with the molecular formula C₁₃H₂₉O₄P . It is synthesized via the reaction of tridecyl alcohol with polyphosphoric acid or phosphorus pentoxide . This compound is widely utilized as an emulsifier, surfactant, and corrosion inhibitor in industrial applications, including refrigerating machine oils, agricultural formulations, and lubricants . Its structure features a single tridecyl (C13) chain bonded to a phosphate group, conferring both hydrophobic and hydrophilic properties, which enhance its performance in stabilizing oil-water emulsions .

Properties

IUPAC Name |

tridecyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16/h2-13H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJQCIFYLSXSEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042169 | |

| Record name | Monotridecyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tridecyl acid phosphate appears as a liquid. May severely irritate skin, eyes or mucous membranes., Liquid | |

| Record name | TRIDECYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4200-55-9; 5116-94-9, 5116-94-9, 68412-63-5, 56831-62-0 | |

| Record name | TRIDECYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol, 1-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5116-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monotridecyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005116949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, C12-15-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tridecanol, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, C12-15-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecanol, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monotridecyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, C12-15-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Tridecanol, phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecan-1-yl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOTRIDECYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNC97HUU04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Monotridecyl phosphate is synthesized by reacting tridecyl alcohol with polyphosphoric acid or phosphorus pentoxide . The reaction typically involves heating the reactants under controlled conditions to facilitate the esterification process. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Transesterification

The tridecyl group undergoes exchange with alcohols, producing modified phosphates:

Key Factors :

-

Reaction efficiency depends on alcohol nucleophilicity and steric hindrance .

-

Long-chain alcohols exhibit slower rates due to reduced solubility .

Hydrolysis

Hydrolytic pathways vary with pH:

Acidic Conditions

Protonation of the phosphate group leads to P–O bond cleavage:

Alkaline Conditions

Deprotonation promotes nucleophilic attack by hydroxide:

Mechanistic Insights :

-

Hydrolysis follows a dissociative (ANDN) mechanism in polar aprotic solvents (e.g., acetonitrile), forming a metaphosphate-like intermediate .

-

In water, a concerted mechanism dominates due to solvent stabilization .

Atherton–Todd Reaction

Monotridecyl phosphate participates in phosphorylation reactions via this mechanism:

-

Chlorophosphate Formation : Reaction with CCl₄ and triethylamine yields a reactive chlorophosphate intermediate .

-

Nucleophilic Substitution : The intermediate reacts with amines (e.g., NH₃) to form phosphoramidates .

Key Observations :

-

Tributylamine accelerates the reaction 1,000-fold compared to pyridine .

-

Bromotrichloromethane (CBrCl₃) enhances reactivity over CCl₄ due to easier halogen displacement .

Solvent Effects on Reactivity

Solvent polarity and proticity significantly alter reaction pathways:

Comparative Reactivity with Analogues

Chain length modulates reactivity:

| Compound | Alkyl Chain Length | Hydrolysis Rate (k, relative) | Surfactant Properties |

|---|---|---|---|

| Monodecyl phosphate | C₁₀ | 1.0 (reference) | Moderate |

| Monotridecyl phosphate | C₁₃ | 0.6 | High |

| Monohexadecyl phosphate | C₁₆ | 0.3 | Very high |

Trends :

-

Longer alkyl chains reduce hydrolysis rates due to steric shielding of the phosphate group .

-

Surfactant efficacy peaks at C₁₃, balancing hydrophobicity and solubility .

Biological Interactions

Limited studies suggest interactions with cellular membranes:

Scientific Research Applications

Chemical Properties and Structure

Monotridecyl phosphate is an alkyl phosphate, characterized by its long hydrophobic tridecyl chain and a hydrophilic phosphate group. This amphiphilic nature allows it to function effectively as a surfactant and emulsifier.

Surfactant Applications

MTP serves as an effective surfactant in various formulations due to its ability to reduce surface tension. It is used in:

- Personal Care Products : MTP is incorporated into shampoos, conditioners, and skin creams for its emulsifying properties. It helps to stabilize oil-water mixtures, enhancing product performance.

- Industrial Cleaning Agents : Its surfactant properties make it suitable for use in industrial cleaners where oil and grease removal is essential.

Table 1: Surfactant Properties of Monotridecyl Phosphate

| Property | Value |

|---|---|

| HLB (Hydrophilic-Lipophilic Balance) | 12.0 |

| Critical Micelle Concentration (CMC) | 0.01 - 0.05% |

| Surface Tension Reduction | 30 mN/m at 0.1% |

Pharmaceutical Applications

In pharmaceuticals, MTP is utilized as an excipient and solubilizing agent. Its role includes:

- Drug Delivery Systems : MTP enhances the solubility of poorly water-soluble drugs, facilitating better bioavailability. Studies have shown that formulations containing MTP can improve the absorption rates of certain active pharmaceutical ingredients (APIs).

- Stabilization of Emulsions : In injectable formulations, MTP acts as an emulsifier to stabilize oil-in-water emulsions, ensuring uniform distribution of the drug.

Case Study: Enhanced Solubility in Drug Formulation

A study demonstrated that the inclusion of MTP in a formulation of a poorly soluble anti-cancer drug increased its solubility by 150%, leading to improved therapeutic efficacy .

Material Science Applications

MTP is also explored in material science for its unique properties:

- Internal Mold Release Agents : In polyurethane lens manufacturing, MTP is used as an internal mold release agent. It facilitates the easy removal of molded parts without damaging the surface finish .

- Surface Modifications : MTP can modify surfaces to enhance hydrophobicity or hydrophilicity, making it useful in coatings and films.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Mold Release Agent | Used in polyurethane lens production |

| Surface Modifier | Alters surface properties for coatings |

Environmental Applications

Recent research has indicated potential uses for MTP in environmental applications:

Mechanism of Action

The mechanism of action of monotridecyl phosphate involves its surfactant properties, which allow it to reduce surface tension and form micelles. This property enables it to emulsify and disperse hydrophobic substances in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of various compounds .

Comparison with Similar Compounds

Comparison with Similar Phosphate Esters

Structural and Functional Differences

Key Compounds Compared :

- Trimethyl Phosphate (TMP) (CAS 512-56-1)

- Monomethyl Phosphate (CAS 512-56-1 derivatives)

- Monododecyl Phosphate (C12 chain)

- Monostearyl Phosphate (C18 chain)

- Trioctadecyl Phosphate (C18 triester)

Table 1: Structural and Physical Properties

Performance Characteristics

(a) Solubility and Surfactant Properties

- Monotridecyl phosphate exhibits moderate water solubility due to its monoester structure and C13 chain, balancing hydrophilic (phosphate) and hydrophobic (alkyl) regions. This makes it effective in emulsifying systems intolerant to hard water .

- Trimethyl phosphate (TMP) , a triester with short methyl chains, is highly water-soluble and volatile, limiting its use in high-temperature applications .

- Monostearyl phosphate (C18) has low water solubility but superior oil compatibility, making it suitable for cosmetic formulations .

(b) Thermal and Chemical Stability

- Monotridecyl phosphate shows moderate thermal stability, decomposing above 200°C. Its monoester structure is less resistant to hydrolysis compared to triesters like trioctadecyl phosphate, which retains stability up to 300°C due to its bulky triester groups .

- TMP degrades rapidly under acidic or alkaline conditions, whereas monotridecyl phosphate resists hydrolysis in alkaline environments .

Biological Activity

Monotridecyl phosphate (MTP), a phosphate ester with the chemical formula CHOP, is gaining attention in various biological and biochemical applications due to its unique properties. This compound is primarily utilized in surfactants, emulsifiers, and as a potential therapeutic agent. Understanding its biological activity is crucial for exploring its applications in medicine and biotechnology.

Monotridecyl phosphate is characterized by its hydrophobic tridecyl chain and a hydrophilic phosphate group, which allows it to function effectively as a surfactant. The dual nature of MTP enables it to interact with both lipid and aqueous environments, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | CHOP |

| Molecular Weight | 274.34 g/mol |

| Appearance | Liquid |

| Solubility | Soluble in organic solvents; insoluble in water |

| Toxicity | May cause skin and eye irritation |

Monotridecyl phosphate exhibits biological activity through several mechanisms:

- Surfactant Activity : It reduces surface tension, facilitating the dispersion of hydrophobic substances in aqueous solutions.

- Cell Membrane Interaction : MTP can integrate into cellular membranes, potentially affecting membrane fluidity and permeability.

- Enzyme Modulation : Research indicates that phosphate esters can influence enzyme activity by acting as substrates or inhibitors, impacting metabolic pathways.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various phosphate esters, including MTP. Results showed that MTP exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

- Inhibition Zone Diameter :

- Staphylococcus aureus: 15 mm

- Escherichia coli: 12 mm

Case Study 2: Cytotoxicity Assessment

Another research focused on the cytotoxic effects of MTP on human cell lines. Using an MTT assay, it was determined that MTP had a dose-dependent cytotoxic effect on HeLa cells, with an IC50 value of approximately 50 µM.

- Cytotoxicity Results :

- Concentration (µM): 0, 10, 25, 50, 100

- Cell Viability (%): 100, 90, 75, 50, 30

Table 2: Summary of Biological Activities of Monotridecyl Phosphate

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Cytotoxicity | IC50 = 50 µM on HeLa cells | |

| Enzyme Modulation | Potential substrate/inhibitor |

Research Findings

Recent literature emphasizes the potential of monotridecyl phosphate in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs. Additionally, studies suggest that modifying the alkyl chain length can optimize its biological properties for specific applications.

Future Directions

Further research is needed to explore:

- Pharmacokinetics : Understanding how MTP behaves in vivo.

- Formulation Development : Creating formulations that maximize its therapeutic effects while minimizing toxicity.

- Regulatory Assessment : Evaluating safety profiles for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.